

RO-28-1675 off-target effects and selectivity profiling

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Compound of Interest

Compound Name: RO-28-1675

Cat. No.: B15614414

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Technical Support Center: RO-28-1675

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with **RO-28-1675**, a potent, allosteric glucokinase (GK) activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **RO-28-1675**?

A1: **RO-28-1675** is a potent, allosteric activator of the enzyme glucokinase (GK).^{[1][2][3][4]} It does not bind to the glucose active site but to a separate, allosteric site on the enzyme.^{[5][6]} This binding event increases the enzyme's affinity for glucose and enhances its maximal reaction velocity (V_{max}), leading to a more efficient conversion of glucose to glucose-6-phosphate.^{[5][7]} **RO-28-1675** can also reverse the inhibitory effect of the glucokinase regulatory protein (GKRP).^{[1][8]}

Q2: What are the key quantitative parameters for **RO-28-1675**'s activity?

A2: The potency of **RO-28-1675** has been characterized by several key parameters. The half-maximal effective concentration (EC₅₀) for glucokinase activation is approximately 54 nM.^{[1][2][4][9]} In the presence of the glucokinase regulatory protein (GKRP), the EC₅₀ is about 90 nM.^[9] Another reported value is the concentration required for 1.5-fold stimulation (SC_{1.5}), which is 0.24 μ M.^{[3][10][11]}

Q3: Is **RO-28-1675** stereoselective?

A3: Yes, the activity of **RO-28-1675** is stereoselective. The (R)-stereoisomer is the active form, while the (S)-isomer shows no significant activation of glucokinase at concentrations up to 10 μ M.[\[10\]](#)[\[11\]](#)

Q4: What are the known off-target effects of **RO-28-1675**?

A4: Current literature primarily describes **RO-28-1675** as a selective glucokinase activator.[\[12\]](#) At present, there is no publicly available, broad-panel screening data detailing its interactions with other kinases or off-target proteins. The most significant "off-target" or adverse effect reported in vivo is hypoglycemia (low blood sugar) at high doses, which is a direct consequence of its potent on-target activity of enhancing glucose metabolism.[\[10\]](#)[\[11\]](#)

Q5: What are the recommended storage and handling conditions for **RO-28-1675**?

A5: For long-term storage, **RO-28-1675** powder should be kept at -20°C for up to 3 years.[\[2\]](#) Stock solutions in solvent can be stored at -80°C .[\[2\]](#) It is important to note that solutions may be unstable, and it is often recommended to prepare them fresh.[\[2\]](#) For in vitro assays, DMSO is a common solvent.[\[4\]](#)

Data Presentation

Table 1: In Vitro Potency of **RO-28-1675** on Glucokinase

Parameter	Value	Conditions
EC50	54 nM	Glucokinase (GK) enzymatic assay. [1] [2] [4] [9]
EC50	90 nM	In the presence of Glucokinase Regulatory Protein (GKRP). [9]
SC1.5	0.24 μ M	Concentration for 1.5-fold stimulation of GK activity. [3] [10] [11]

Experimental Protocols

Glucokinase Activation Assay (Illustrative Protocol)

This is a generalized protocol based on common methodologies for assessing glucokinase activators. Specific laboratory conditions may require optimization.

- Reagents and Materials:
 - Recombinant human glucokinase (GK)
 - Glucokinase Regulatory Protein (GKRP), if studying its effect
 - **RO-28-1675** (and inactive (S)-isomer as a negative control)
 - ATP (Adenosine triphosphate)
 - Glucose
 - Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)
 - NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
 - Assay buffer (e.g., HEPES buffer with MgCl₂, KCl, and DTT)
 - 96- or 384-well microplates
 - Plate reader capable of measuring absorbance at 340 nm (for NADPH-coupled assay)
- Assay Principle (NADPH-coupled method):
 - Glucokinase catalyzes the reaction: $\text{Glucose} + \text{ATP} \rightarrow \text{Glucose-6-Phosphate (G6P)} + \text{ADP}$.
 - The production of G6P is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase.
 - The rate of NADPH production is measured by the increase in absorbance at 340 nm, which is directly proportional to the glucokinase activity.

- Procedure:
 - Prepare a serial dilution of **RO-28-1675** in DMSO.
 - In a microplate, add the assay buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and the coupling enzyme.
 - Add the diluted **RO-28-1675** or vehicle control (DMSO) to the wells.
 - To study the effect of GKRP, add a fixed concentration of GKRP to the relevant wells.
 - Initiate the reaction by adding a mixture of glucokinase and ATP.
 - Immediately place the plate in a plate reader pre-set to 30°C and measure the absorbance at 340 nm every minute for 30-60 minutes.
 - Calculate the reaction rate (V) from the linear portion of the absorbance curve.
 - Plot the reaction rate against the concentration of **RO-28-1675** and fit the data to a four-parameter logistic equation to determine the EC50.

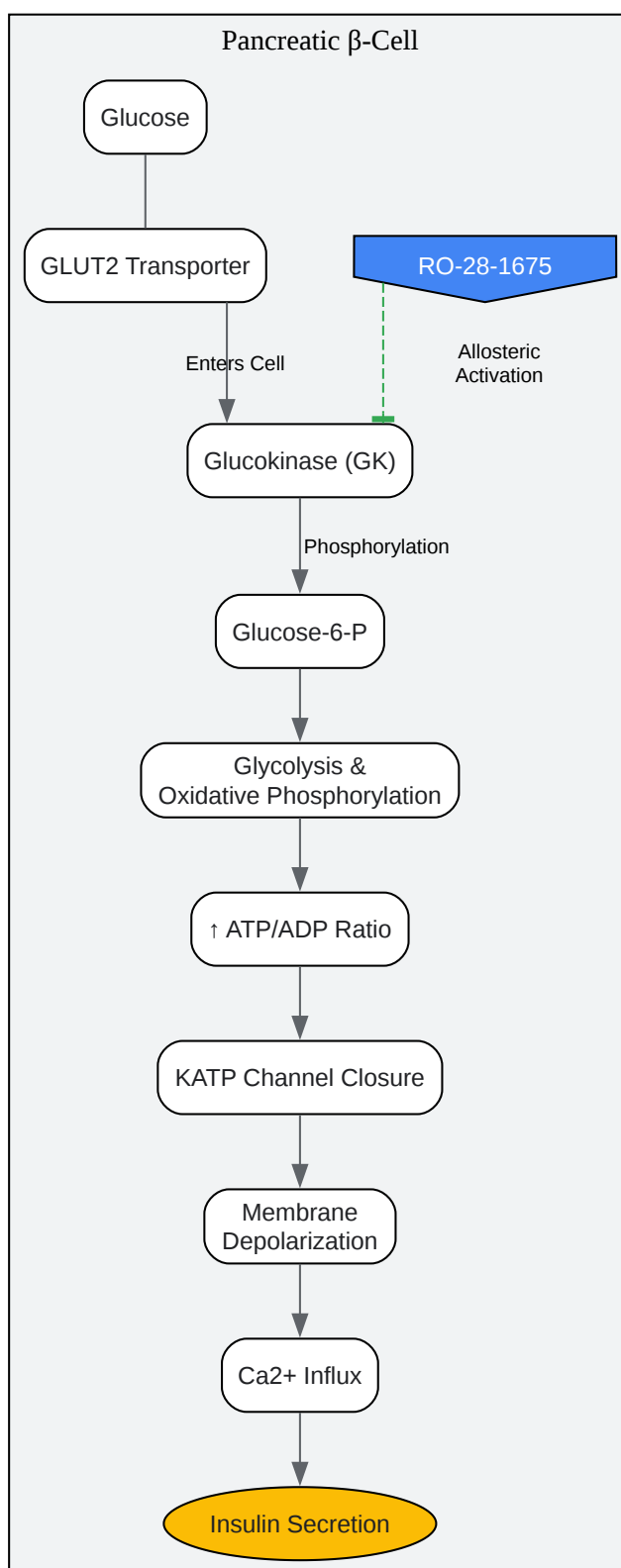
Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No or low GK activation observed	Inactive compound: The (S)-isomer of RO-28-1675 is inactive.	Verify the stereochemistry of the compound. Ensure you are using the active (R)-isomer. [10] [11]
Compound degradation: RO-28-1675 solutions may be unstable.	Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles. [2]	
Suboptimal assay conditions: Incorrect concentrations of glucose, ATP, or enzyme can limit the observed activation.	Optimize the concentrations of all assay components. The potency of RO-28-1675 can be dependent on the glucose concentration. [9]	
High variability between replicates	Compound precipitation: RO-28-1675 may have limited solubility in aqueous assay buffers.	Ensure the final DMSO concentration is consistent across all wells and is low enough (typically $\leq 1\%$) to maintain solubility. Use ultrasonic agitation if needed when preparing stock solutions. [4]
Pipetting errors: Inaccurate dispensing of compound or reagents.	Use calibrated pipettes and proper technique. Prepare master mixes of reagents to reduce variability.	
Unexpected hypoglycemia in animal studies	On-target effect: This is the expected physiological response to potent glucokinase activation.	The dose of RO-28-1675 was too high. Perform a dose-response study to find a dose that lowers blood glucose to the desired range without causing severe hypoglycemia. [10] [11]

Animal strain differences: The metabolic response can vary between different mouse or rat strains.

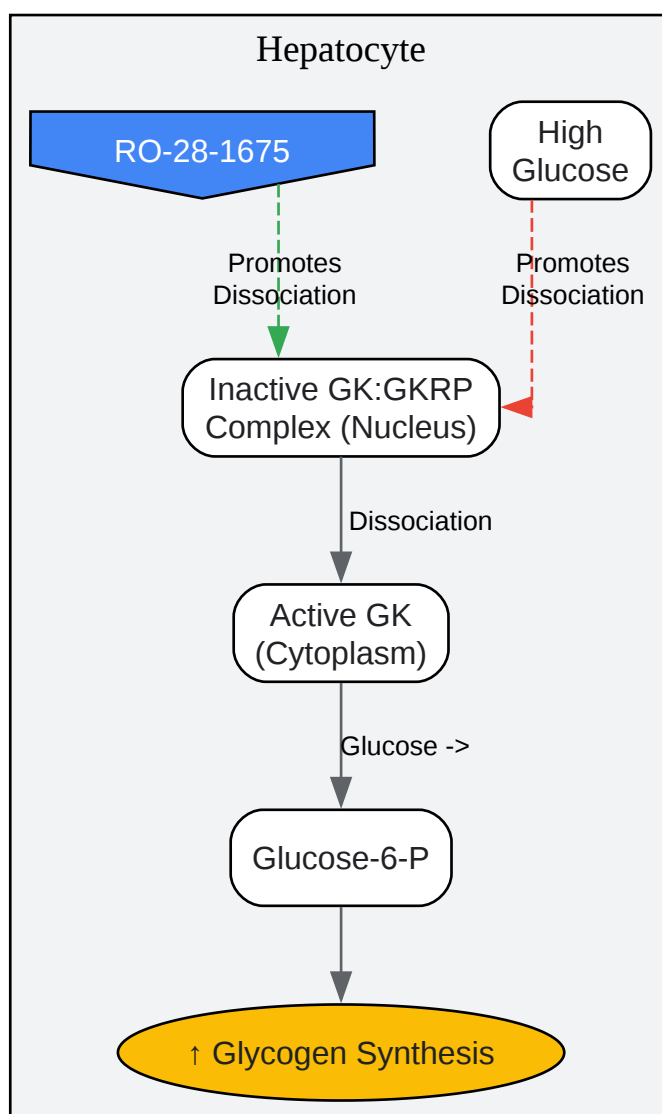
Characterize the response in the specific animal model being used.

Visualizations



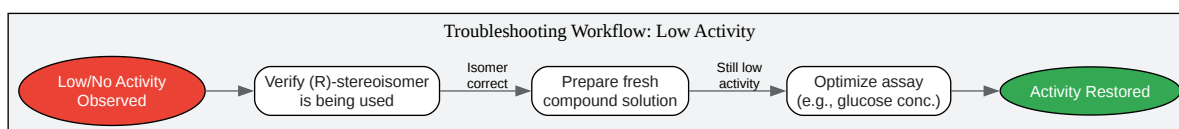
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Caption: **RO-28-1675** action in pancreatic β -cells.



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Caption: **RO-28-1675** action in liver cells.



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Caption: Troubleshooting logic for low **RO-28-1675** activity.

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